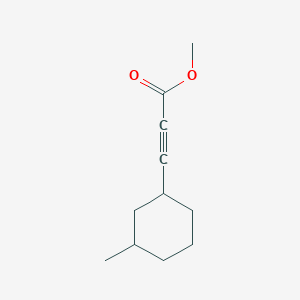
Methyl 3-(3-methylcyclohexyl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an ester functional group attached to a prop-2-ynoate moiety. It is used in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methylcyclohexyl)prop-2-ynoate typically involves the esterification of 3-(3-methylcyclohexyl)prop-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-methylcyclohexyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH3) or primary amines in an organic solvent.
Major Products Formed
Oxidation: 3-(3-methylcyclohexyl)prop-2-ynoic acid.
Reduction: Methyl 3-(3-methylcyclohexyl)propanoate.
Substitution: Methyl 3-(3-methylcyclohexyl)prop-2-ynamide.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving esterification and alkyne chemistry.
Biology: The compound is used in biochemical assays to study enzyme-catalyzed reactions involving esters and alkynes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-methylcyclohexyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in biochemical assays, the ester functional group may be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl prop-2-ynoate: A simpler ester with an alkyne group, used in similar chemical reactions but lacks the cyclohexyl ring.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a phenyl ring instead of a cyclohexyl ring, leading to different reactivity and applications.
Uniqueness
Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is unique due to the presence of both a cyclohexyl ring and an alkyne group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and industrial processes.
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
methyl 3-(3-methylcyclohexyl)prop-2-ynoate |
InChI |
InChI=1S/C11H16O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h9-10H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
BCRINIQLIIJGCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)C#CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
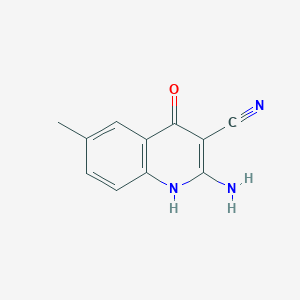
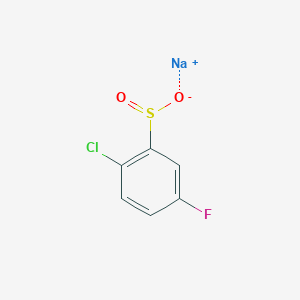
![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
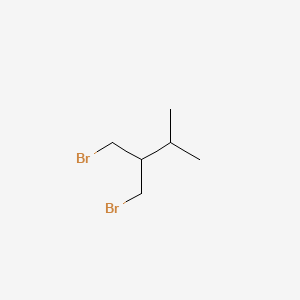
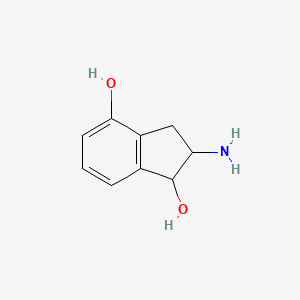
![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)
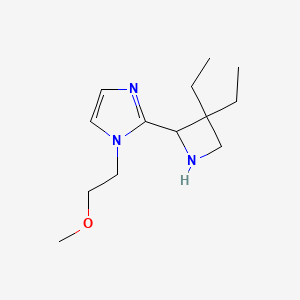


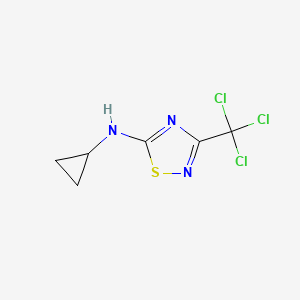
![1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13207945.png)
